molecular formula C6H9NO3 B1606621 3-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 2446-05-1

3-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B1606621
CAS RN: 2446-05-1
M. Wt: 143.14 g/mol
InChI Key: HPCPEJXLESDEDM-UHFFFAOYSA-N
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Description

3-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as 3-methyl-5-oxoproline, is a chemical compound with the molecular weight of 143.14 . It is a derivative of the natural amino acid, pyroglutamic acid .


Synthesis Analysis

A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides .


Molecular Structure Analysis

The InChI code for 3-Methyl-5-oxopyrrolidine-2-carboxylic acid is 1S/C6H9NO3/c1-3-2-4 (8)7-5 (3)6 (9)10/h3,5H,2H2,1H3, (H,7,8) (H,9,10) . The compound contains a pyrrolidine ring attached to a carboxylic acid group and a methyl ester group .


Chemical Reactions Analysis

The compound is a key chiral precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . It is used in the pharmaceutical industry for various purposes .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 148-152°C . It has a molecular weight of 143.14 and its storage temperature is room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . It is irritating to eyes, respiratory system, and skin .

Future Directions

The compound is of interest as a promising potentially biologically active compound and a convenient precursor in the synthesis of new pharmacologically active substances with low toxicity . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

properties

IUPAC Name

3-methyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEJXLESDEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947329
Record name 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-oxopyrrolidine-2-carboxylic acid

CAS RN

2446-05-1
Record name NSC83639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
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3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 4
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 5
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 6
3-Methyl-5-oxopyrrolidine-2-carboxylic acid

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